5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the 3-methylbutyl and 4-methylphenyl groups: These can be introduced through alkylation and arylation reactions, respectively, using suitable alkyl and aryl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Green chemistry approaches: Minimizing the use of hazardous reagents and solvents.
Purification techniques: Employing methods like crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
“5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Using it in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Acting as an agonist or antagonist.
Influencing cellular pathways: Affecting signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Methyl-substituted pyrazoles: Compounds with methyl groups attached to the pyrazole ring.
Aryl-substituted pyrimidines: Compounds with aryl groups attached to the pyrimidine ring.
Uniqueness
“5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-13(2)9-10-20-18-11-15(4)22-19-17(12-21-23(18)19)16-7-5-14(3)6-8-16/h5-8,11-13,20H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJORTIQBDSXQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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